molecular formula C15H11F3O3 B3120808 5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid CAS No. 273727-17-6

5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

Cat. No.: B3120808
CAS No.: 273727-17-6
M. Wt: 296.24 g/mol
InChI Key: PUFBHRONSKSMET-UHFFFAOYSA-N
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Description

5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 4’-position, and a carboxylic acid group at the 2-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Hydroxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid.

    Reduction: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-methanol.

    Substitution: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxamide (when reacted with an amine).

Scientific Research Applications

5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both a methoxy group and a trifluoromethyl group on the biphenyl core enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-11-6-7-12(14(19)20)13(8-11)9-2-4-10(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFBHRONSKSMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Methoxy-4′-trifluoromethyl-biphenyl-2-carboxylic acid methyl ester (5.6 g) was placed in suspension in EtOH (80 mL) and a solution of NaOH (2.9 g) in water (40 mL) was added. The mixture was stirred under reflux for 2 hours and EtOH was evaporated under reduced pressure. The aqueous layer was then acidified with concentrated HCl and the resulting solid which formed was filtered, washed with water and dried to give the title compound (5.1 g) as white crystals. m.p.: 232-234° C.
Name
5-Methoxy-4′-trifluoromethyl-biphenyl-2-carboxylic acid methyl ester
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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